molecular formula C6H18BNO6 B1630347 Triethanolamine monoborate CAS No. 10049-36-2

Triethanolamine monoborate

Cat. No.: B1630347
CAS No.: 10049-36-2
M. Wt: 211.02 g/mol
InChI Key: HJVAFZMYQQSPHF-UHFFFAOYSA-N
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Description

Triethanolamine monoborate is a chemical compound formed by the reaction of triethanolamine and boric acid. It is known for its unique properties, combining the characteristics of both amines and borates. This compound is used in various industrial applications due to its ability to act as a corrosion inhibitor, emulsifier, and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine monoborate is typically synthesized by reacting triethanolamine with boric acid. The reaction involves heating the mixture under vacuum conditions for an extended period, usually around 10 hours. The reaction can be represented as follows:

C6H15NO3+H3BO3C6H15NO3BH3O3\text{C}_6\text{H}_{15}\text{NO}_3 + \text{H}_3\text{BO}_3 \rightarrow \text{C}_6\text{H}_{15}\text{NO}_3\cdot\text{BH}_3\text{O}_3 C6​H15​NO3​+H3​BO3​→C6​H15​NO3​⋅BH3​O3​

The reaction is carried out under vacuum to remove the water formed during the esterification process, which helps in obtaining a high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where triethanolamine and boric acid are fed into a reactor. The reaction mixture is heated and maintained under vacuum to facilitate the removal of water. The product is then purified through recrystallization or sublimation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Triethanolamine monoborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form borate esters and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different borate compounds.

    Substitution: It can participate in substitution reactions where the triethanolamine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions include borate esters, substituted triethanolamine derivatives, and other boron-containing compounds .

Comparison with Similar Compounds

Similar Compounds

  • Monoethanolamine borate
  • Diethanolamine borate
  • Triethanolamine

Uniqueness

Triethanolamine monoborate is unique due to its combination of triethanolamine and boric acid, which imparts both amine and borate properties. This dual functionality makes it highly effective as a corrosion inhibitor and stabilizer compared to its counterparts .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable component in industrial and scientific research.

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;boric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.BH3O3/c8-4-1-7(2-5-9)3-6-10;2-1(3)4/h8-10H,1-6H2;2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAFZMYQQSPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68516-78-9, 10220-75-4
Record name Boric acid (H3BO3), compd. with 2,2′,2′′-nitrilotris[ethanol] (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68516-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boric acid (H3BO3), compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1)
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DSSTOX Substance ID

DTXSID70893103
Record name Boric acid triethanolamine salt (1:1)
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Molecular Weight

211.02 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Boric acid (H3BO3), compd. with 2,2',2''-nitrilotris[ethanol] (1:?)
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CAS No.

10049-36-2, 68413-80-9, 10220-75-4
Record name Triethanolammonium borate
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Record name Triethanolaminoborate
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Record name Boric acid, compd. with 2,2',2''-nitrilotris(ethanol) (1:?)
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Record name Boric acid (H3BO3), compd. with 2,2',2''-nitrilotris[ethanol] (1:?)
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Record name Boric acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boric acid triethanolamine salt (1:1)
Source EPA DSSTox
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Record name Orthoboric acid, compound with 2,2',2''-nitrilotriethanol
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Record name Boric acid, compd. with 2,2',2''-nitrilotris[ethanol]
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Record name TRIETHANOLAMINE MONOBORATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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